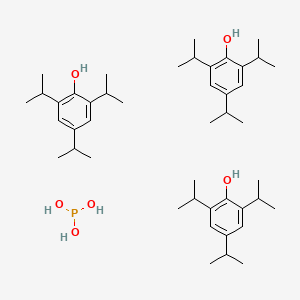![molecular formula C2ClF5Se B14428543 Chloro(difluoro)[(trifluoromethyl)selanyl]methane CAS No. 78334-28-8](/img/structure/B14428543.png)
Chloro(difluoro)[(trifluoromethyl)selanyl]methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(difluoro)[(trifluoromethyl)selanyl]methane is a unique organoselenium compound characterized by the presence of chlorine, fluorine, and selenium atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(difluoro)[(trifluoromethyl)selanyl]methane typically involves the reaction of difluoromethylselenol with chlorotrifluoromethane under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a transition metal complex, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process requires precise control of reaction parameters, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(difluoro)[(trifluoromethyl)selanyl]methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state selenium compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state selenium species.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while substitution reactions can produce a variety of organoselenium derivatives.
Applications De Recherche Scientifique
Chloro(difluoro)[(trifluoromethyl)selanyl]methane has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of Chloro(difluoro)[(trifluoromethyl)selanyl]methane involves its interaction with molecular targets, such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, its fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, affecting the overall molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorodifluoromethane: A hydrochlorofluorocarbon used as a refrigerant.
Trifluoromethylselenol: An organoselenium compound with similar reactivity.
Difluoromethylselenol: Another organoselenium compound with distinct properties.
Uniqueness
Chloro(difluoro)[(trifluoromethyl)selanyl]methane is unique due to the combination of chlorine, fluorine, and selenium atoms in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
78334-28-8 |
|---|---|
Formule moléculaire |
C2ClF5Se |
Poids moléculaire |
233.44 g/mol |
Nom IUPAC |
[chloro(difluoro)methyl]selanyl-trifluoromethane |
InChI |
InChI=1S/C2ClF5Se/c3-1(4,5)9-2(6,7)8 |
Clé InChI |
BHNPRLQTOYJNCD-UHFFFAOYSA-N |
SMILES canonique |
C(F)(F)(F)[Se]C(F)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


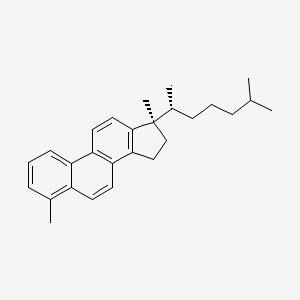
![1-Acetyl-3,3-diethyl-8a-methylimidazo[1,5-a]pyrimidine-2,4,6,8-tetrone](/img/structure/B14428465.png)
![3-Methyl-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14428468.png)
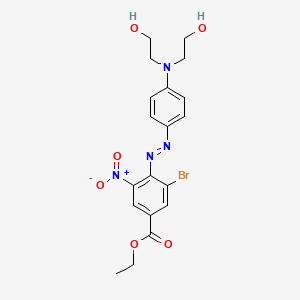
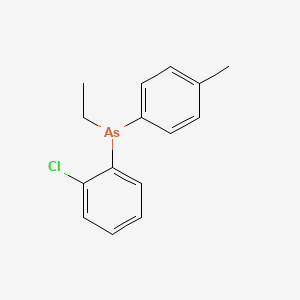
![2-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene](/img/structure/B14428484.png)
![(E)-1-[(2-Nitrophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene](/img/structure/B14428485.png)
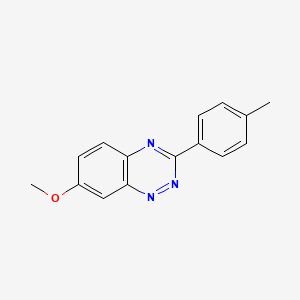
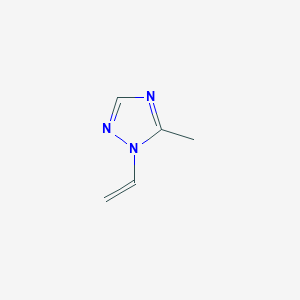
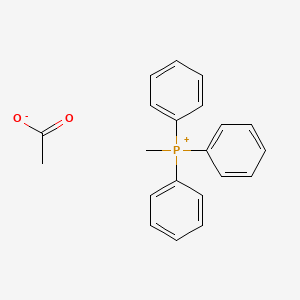


![2-Butanone, 4-[(4-bromophenyl)amino]-](/img/structure/B14428517.png)
